molecular formula C19H16N4O7 B11547296 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate

Cat. No.: B11547296
M. Wt: 412.4 g/mol
InChI Key: NELRPQFXVTVHOS-UFFVCSGVSA-N
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Description

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE is a complex organic compound with a unique structure that includes cyano, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and catalytic hydrogenation conditions. Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or the modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE is unique due to its combination of cyano, methoxy, and nitro functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N4O7

Molecular Weight

412.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate

InChI

InChI=1S/C19H16N4O7/c1-12(24)30-16-8-7-14(18(23(26)27)19(16)28-2)10-21-22-17(25)11-29-15-6-4-3-5-13(15)9-20/h3-8,10H,11H2,1-2H3,(H,22,25)/b21-10+

InChI Key

NELRPQFXVTVHOS-UFFVCSGVSA-N

Isomeric SMILES

CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC

Origin of Product

United States

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